N-isobutyl-3-isopropoxybenzamide
Description
N-isobutyl-3-isopropoxybenzamide is a benzamide derivative characterized by an isobutyl group attached to the nitrogen atom of the benzamide core and an isopropoxy group at the 3-position of the aromatic ring. The isobutyl group enhances lipophilicity, which may improve membrane permeability, while the isopropoxy substituent can influence electronic and steric effects, modulating reactivity and biological interactions .
Properties
IUPAC Name |
N-(2-methylpropyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)12-6-5-7-13(8-12)17-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAFNYOTKUOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzamide derivatives include:
- Alkyl Group Modifications: Substituting the isobutyl group with isopropyl, ethyl, or methyl alters solubility and pharmacokinetics. For example, replacing isobutyl with isopropyl in 3-amino-N-isopropyl-4-methylbenzamide reduces lipophilicity, impacting bioavailability .
- Positional Isomerism: Shifting substituents (e.g., nitro, amino, or methoxy groups) on the aromatic ring significantly affects biological activity. For instance, N-isobutyl-4-methyl-3-nitrobenzamide exhibits distinct chemical properties compared to its 3-methyl-4-nitro isomer due to altered electronic effects .
- Functional Group Additions : Compounds like N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide incorporate heterocyclic moieties (e.g., thiophene), which can enhance target specificity .
Uniqueness of N-isobutyl-3-isopropoxybenzamide
The combination of the isobutyl group and 3-isopropoxy substituent in this compound likely confers a balance of lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets in biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
